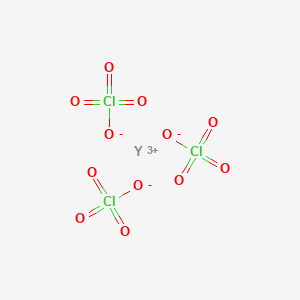
Yttrium(3+);triperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an yttrium salt of perchloric acid and is known for its high solubility in water . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Yttrium(3+);triperchlorate can be synthesized by dissolving yttrium oxide (Y₂O₃) in perchloric acid (HClO₄) solution . The reaction typically produces yttrium perchlorate octahydrate, which can be further processed to obtain the desired compound. Industrial production methods often involve careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Yttrium(3+);triperchlorate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in redox reactions.
Reduction: It can be reduced under specific conditions to form yttrium compounds with lower oxidation states.
Substitution: It can undergo substitution reactions where the perchlorate ions are replaced by other anions.
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and various acids . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Yttrium(3+);triperchlorate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of yttrium(3+);triperchlorate involves its ability to act as an oxidizing agent. In medical applications, the radioactive isotope yttrium-90 delivers targeted radiation to cancer cells, destroying them while minimizing damage to surrounding healthy tissue . The molecular targets and pathways involved include the interaction with cellular components and the induction of oxidative stress.
Comparación Con Compuestos Similares
Yttrium(3+);triperchlorate can be compared with other yttrium compounds such as yttrium oxide (Y₂O₃), yttrium chloride (YCl₃), and yttrium nitrate (Y(NO₃)₃) . While these compounds share some similarities in their chemical properties, this compound is unique due to its high solubility in water and its strong oxidizing properties .
Similar compounds include:
Yttrium oxide (Y₂O₃): Used in ceramics and as a phosphor.
Yttrium chloride (YCl₃): Used in the synthesis of other yttrium compounds.
Yttrium nitrate (Y(NO₃)₃): Used in various chemical reactions and as a precursor for other yttrium compounds.
Propiedades
Fórmula molecular |
Cl3O12Y |
|---|---|
Peso molecular |
387.25 g/mol |
Nombre IUPAC |
yttrium(3+);triperchlorate |
InChI |
InChI=1S/3ClHO4.Y/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
Clave InChI |
IVPOFHHOVYEBFC-UHFFFAOYSA-K |
SMILES canónico |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


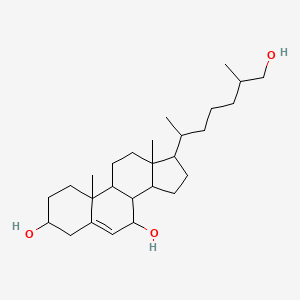
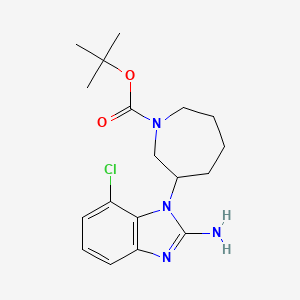
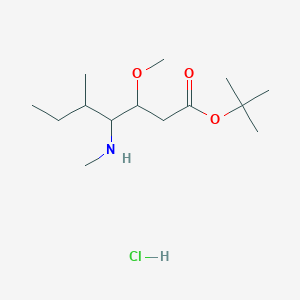
![4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13393169.png)
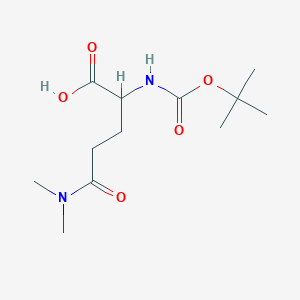
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13393173.png)
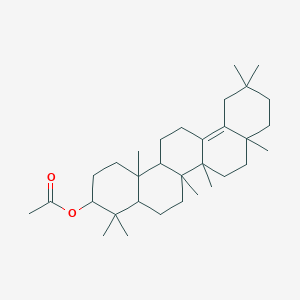
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B13393180.png)
![Cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B13393182.png)
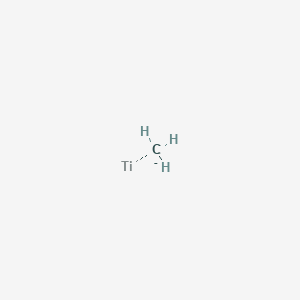
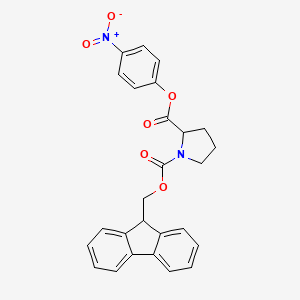
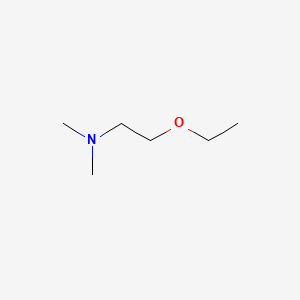
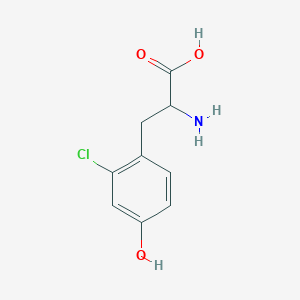
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13393205.png)
